molecular formula C14H20BrClN2O5 B4003840 N'-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid

N'-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4003840
M. Wt: 411.67 g/mol
InChI Key: QXAHRJQHLUCAFP-UHFFFAOYSA-N
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Description

N’-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that features a combination of halogenated aromatic rings and aliphatic chains

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine typically involves multiple steps, starting with the halogenation of phenol derivatives to introduce bromine and chlorine atoms. The subsequent steps involve the formation of the butyl chain and its attachment to the ethane-1,2-diamine moiety. The final step includes the formation of the oxalic acid salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can optimize the reaction conditions and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The halogen atoms can be reduced to form less reactive derivatives.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dehalogenated derivatives.

Scientific Research Applications

N’-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The halogenated aromatic rings can interact with enzymes or receptors, leading to changes in their activity. The aliphatic chain and ethane-1,2-diamine moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-chlorophenyl)ethane-1,2-diamine
  • 4-(4-bromo-2-chlorophenoxy)butanoic acid
  • N-(4-bromo-2-chlorophenyl)butylamine

Uniqueness

N’-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine is unique due to its specific combination of halogenated aromatic rings and aliphatic chains, which confer distinct chemical and biological properties

Properties

IUPAC Name

N'-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrClN2O.C2H2O4/c13-10-3-4-12(11(14)9-10)17-8-2-1-6-16-7-5-15;3-1(4)2(5)6/h3-4,9,16H,1-2,5-8,15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAHRJQHLUCAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCCCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid
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N'-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid
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N'-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid
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N'-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid
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N'-[4-(4-bromo-2-chlorophenoxy)butyl]ethane-1,2-diamine;oxalic acid

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